Tert-butyl3-[cyano(fluoro)methyl]azetidine-1-carboxylate
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Overview
Description
Tert-butyl3-[cyano(fluoro)methyl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C10H15FN2O2. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of tert-butyl3-[cyano(fluoro)methyl]azetidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate with a fluorinating agent to introduce the fluoro group . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Tert-butyl3-[cyano(fluoro)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl3-[cyano(fluoro)methyl]azetidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl3-[cyano(fluoro)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro group enhances its ability to form strong bonds with biological molecules, potentially inhibiting or modifying their function. The cyano group can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Tert-butyl3-[cyano(fluoro)methyl]azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate: This compound lacks the cyano group, which may result in different reactivity and applications.
tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate: This compound has a methylsulfonyl group instead of the fluoro group, leading to different chemical properties and uses.
The presence of both the cyano and fluoro groups in this compound makes it unique, offering a combination of reactivity and stability that is valuable in various applications .
Properties
IUPAC Name |
tert-butyl 3-[cyano(fluoro)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O2/c1-10(2,3)15-9(14)13-5-7(6-13)8(11)4-12/h7-8H,5-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJVBCIHGRHYCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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